molecular formula C11H11NOS B138368 1-Benzoylpyrrolidine-2-thione CAS No. 147354-42-5

1-Benzoylpyrrolidine-2-thione

Cat. No. B138368
M. Wt: 205.28 g/mol
InChI Key: WALPPOPBOGVCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoylpyrrolidine-2-thione, also known as 2-Thiohydantoin, is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. This compound has a molecular formula of C10H9NOS and a molecular weight of 191.25 g/mol. It has a white crystalline appearance and a melting point of 175-177°C. In

Mechanism Of Action

The mechanism of action of 1-Benzoylpyrrolidine-2-thione is not yet fully understood. However, studies have suggested that this compound may exert its effects through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of cellular signaling pathways, and the induction of apoptosis.

Biochemical And Physiological Effects

Studies have shown that 1-Benzoylpyrrolidine-2-thione has a variety of biochemical and physiological effects. This compound has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, 1-Benzoylpyrrolidine-2-thione has been shown to have antimicrobial properties, which may make it useful in the treatment of bacterial infections. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Benzoylpyrrolidine-2-thione in lab experiments is that it is relatively easy to synthesize and obtain in high yields. Additionally, this compound has a wide range of potential applications in scientific research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-Benzoylpyrrolidine-2-thione. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new potential applications for this compound. Additionally, research could focus on exploring the use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, research could focus on developing new synthesis methods for this compound, which could help to make it more widely available for scientific research.

Synthesis Methods

1-Benzoylpyrrolidine-2-thione can be synthesized through a variety of methods. One common method involves the reaction of benzoyl isothiocyanate with pyrrolidine. Another method involves the reaction of benzoyl chloride with thiourea, followed by treatment with pyrrolidine. The synthesis of 1-Benzoylpyrrolidine-2-thione is a relatively straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

1-Benzoylpyrrolidine-2-thione has been used in a wide variety of scientific research applications. It has been studied for its potential use as a photochromic material, as well as for its antioxidant and antimicrobial properties. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

147354-42-5

Product Name

1-Benzoylpyrrolidine-2-thione

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

phenyl-(2-sulfanylidenepyrrolidin-1-yl)methanone

InChI

InChI=1S/C11H11NOS/c13-11(9-5-2-1-3-6-9)12-8-4-7-10(12)14/h1-3,5-6H,4,7-8H2

InChI Key

WALPPOPBOGVCTR-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=S)N(C1)C(=O)C2=CC=CC=C2

synonyms

2-Pyrrolidinethione, 1-benzoyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.